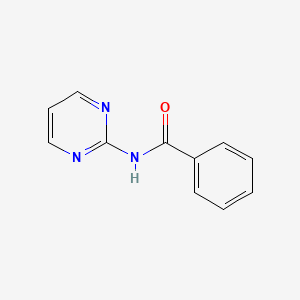
benzamide, N-2-pyrimidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-2-pyrimidinyl- is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. Benzamide, N-2-pyrimidinyl- is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzamide, N-2-pyrimidinyl- involves the reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the reaction of 2-aminopyridine with an unsaturated ketone derivative in ethanol under basic catalysis conditions .
Industrial Production Methods
Industrial production methods for benzamide, N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks and other catalytic systems is common in industrial settings to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as borohydrides.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-2-pyrimidinyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzamide, N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-2-pyrimidinyl- can be compared with other similar compounds, such as:
Benzimidazoles: Known for their antiviral and anticancer properties.
Pyrimidines: Widely used in pharmaceuticals for their diverse biological activities.
Benzanilides: A broader class of compounds with various industrial and medicinal applications
The uniqueness of benzamide, N-2-pyrimidinyl- lies in its specific structural features and the presence of both benzamide and pyrimidinyl groups, which contribute to its diverse chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
13053-89-9 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15) |
InChI-Schlüssel |
QBRCMHSAOZCHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






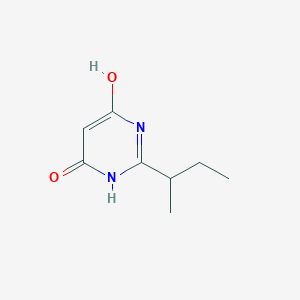
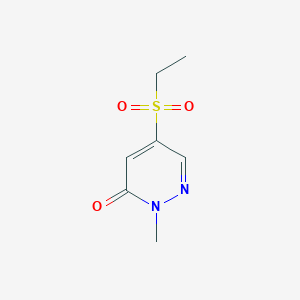
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
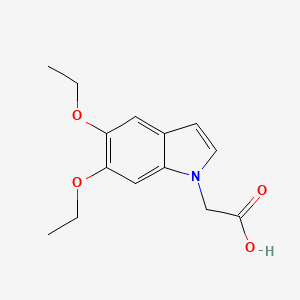
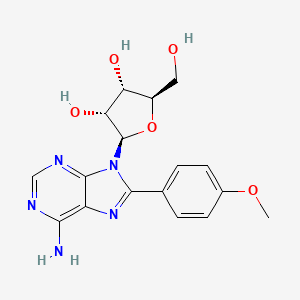



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)

